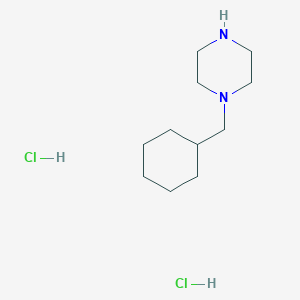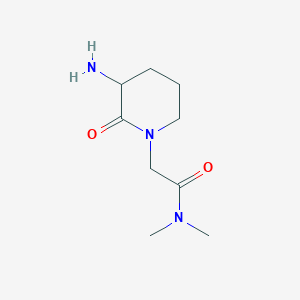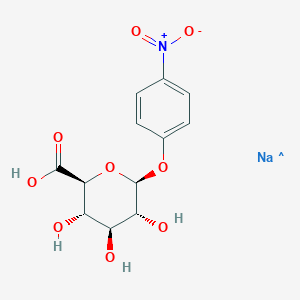![molecular formula C29H47N3O6 B12316342 N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DDE-L-DAP(ALOC)-OH DCHA involves the derivatization of the N-terminus of hexapeptides with aromatic portions such as the Fmoc protecting group. The peptides are initially dissolved in water and then combined with phosphate buffer to induce hydrogel formation . The reaction conditions typically involve maintaining a specific pH and temperature to ensure proper self-assembly and gelation of the peptides.
Industrial Production Methods: Industrial production of DDE-L-DAP(ALOC)-OH DCHA would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure consistency and scalability, as well as implementing purification processes to obtain high-purity compounds suitable for biomedical applications .
化学反应分析
Types of Reactions: DDE-L-DAP(ALOC)-OH DCHA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving DDE-L-DAP(ALOC)-OH DCHA include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions could lead to the cleavage of these bonds .
科学研究应用
DDE-L-DAP(ALOC)-OH DCHA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is utilized in the development of hydrogels for tissue engineering, drug delivery systems, and diagnostic tools .
作用机制
The mechanism of action of DDE-L-DAP(ALOC)-OH DCHA involves its ability to self-assemble into hydrogels in aqueous solutions. This self-assembly is driven by various intermolecular forces, including van der Waals interactions, hydrogen bonding, and π–π stacking . These forces enable the peptide to form stable, three-dimensional networks that can support cell adhesion, survival, and proliferation, making it suitable for tissue engineering applications .
相似化合物的比较
Similar Compounds: Similar compounds to DDE-L-DAP(ALOC)-OH DCHA include other Fmoc-derivatized cationic peptides such as Fmoc-K1, Fmoc-K2, and Fmoc-K3 . These peptides share similar structural features and self-assembly properties but may differ in their specific applications and performance characteristics.
Uniqueness: What sets DDE-L-DAP(ALOC)-OH DCHA apart from these similar compounds is its specific derivatization and the resulting properties. The unique combination of aromatic portions and cationic nature allows it to form more rigid and stable hydrogels, which are particularly useful in tissue engineering and other biomedical applications .
属性
分子式 |
C29H47N3O6 |
|---|---|
分子量 |
533.7 g/mol |
IUPAC 名称 |
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23);11-13H,1-10H2 |
InChI 键 |
FEVQYTKNXMUFGL-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)

![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)

![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)
![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
